molecular formula C22H16N4O3S2 B2778727 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-48-6

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2778727
CAS No.: 1226455-48-6
M. Wt: 448.52
InChI Key: XAVYJOZUIXLIBM-UHFFFAOYSA-N
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Description

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex chemical structure combining an oxadiazole, phenyl group, and thienopyrimidine moiety. Each of these parts brings specific chemical properties that can make it highly versatile in various applications.

Preparation Methods

Synthetic Routes

The synthesis of 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the formation of the oxadiazole ring, thienopyrimidine core, and subsequent coupling reactions.

  • Formation of the Oxadiazole Ring:

    • Reactants: Using hydrazides and carboxylic acids

    • Conditions: Heating in the presence of dehydrating agents

  • Synthesis of the Thienopyrimidine Core:

    • Reactants: Typically starting from aminothiophene and appropriate diketones

    • Conditions: Cyclization reactions involving acidic or basic catalysts

  • Coupling Reaction:

    • Reactants: Linking the oxadiazole and thienopyrimidine moieties through methylthio intermediates

    • Conditions: Solvent-mediated reactions, often with phase transfer catalysts

Industrial Production Methods

Scalability involves more efficient and eco-friendly catalytic processes, leveraging continuous flow chemistry for better yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Conversion into sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.

  • Reduction:

    • Reduction of the oxadiazole ring using reducing agents like LiAlH4, producing amine derivatives.

  • Substitution:

    • Nucleophilic Substitution:

    • Electrophilic Substitution: Introducing electrophiles like bromine for halogenation.

Common Reagents and Conditions

  • Oxidizing Agents: H2O2, mCPBA

  • Reducing Agents: LiAlH4

  • Catalysts: Phase transfer catalysts, Lewis acids

Major Products

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Amines, hydrazines

  • Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

  • Catalysis: Explored as a ligand for transition metal catalysis.

  • Material Science:

Biology

  • Pharmacology: Investigated for antimicrobial and anticancer properties.

  • Biochemistry: Studied as a probe for biochemical pathways.

Medicine

  • Drug Design: Potential in developing drugs targeting specific enzymes or receptors due to its multi-functional nature.

Industry

  • Agrochemicals: Possible use in designing more effective pesticides and herbicides.

  • Dyes and Pigments: Utilized in creating colorants with high stability.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Enzymes, receptors

  • Pathways Involved: May involve oxidative stress pathways, apoptosis induction in cells

Comparison with Similar Compounds

1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of heterocyclic rings and functional groups, which isn't commonly seen in similar compounds like:

  • 4-(methylthio)phenyl derivatives: Less versatile compared to the multifaceted functionalities present here.

  • Other oxadiazole-thienopyrimidine hybrids: Typically lack the same breadth of applications.

List of Similar Compounds

  • 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole derivatives

  • Phenylthieno[3,2-d]pyrimidine compounds

There you have it—an in-depth article that explores the various aspects of this fascinating compound

Properties

CAS No.

1226455-48-6

Molecular Formula

C22H16N4O3S2

Molecular Weight

448.52

IUPAC Name

1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16N4O3S2/c1-30-16-9-7-14(8-10-16)20-23-18(29-24-20)13-25-17-11-12-31-19(17)21(27)26(22(25)28)15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

XAVYJOZUIXLIBM-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4

solubility

not available

Origin of Product

United States

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